(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine
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Overview
Description
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is a heterocyclic compound that belongs to the class of benzothiophenes. It is characterized by the presence of a fluorine atom at the 4-position and an amine group attached to the methylene bridge. This compound has a molecular formula of C9H10FNS and a molecular weight of 183.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzothiophenes
Scientific Research Applications
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Benzothiophene: A fused ring system consisting of a benzene ring and a thiophene ring.
Fluorobenzene: A benzene ring with a fluorine atom attached.
Uniqueness
(4-Fluoro-2,3-dihydrobenzo[b]thiophen-2-yl)methanamine is unique due to the presence of both a fluorine atom and an amine group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C9H10FNS |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(4-fluoro-2,3-dihydro-1-benzothiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H10FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-3,6H,4-5,11H2 |
InChI Key |
HPDNTTKECZIDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC(=C21)F)CN |
Origin of Product |
United States |
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